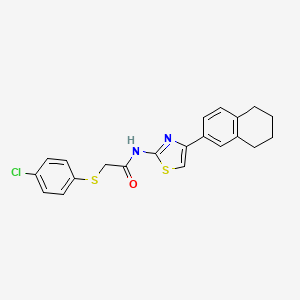

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

描述

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety and a 4-chlorophenylthio group. Its structure combines a lipophilic tetralin ring system, which enhances membrane permeability, with a thiazole-acetamide backbone known for modulating enzyme activity .

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUYLVZPAXBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring, a chlorophenyl thio group, and a tetrahydronaphthalene moiety. The chemical formula is , with a molecular weight of approximately 348.87 g/mol.

Biological Activity Overview

-

Anticancer Activity :

- The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate significant activity against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, suggesting moderate to high potency in inhibiting cell proliferation .

- Mechanism of Action :

- Anti-inflammatory Effects :

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against A549 and CT26 cell lines. The results indicated an IC50 value of approximately 22 µM for A549 cells and 19 µM for CT26 cells. This demonstrates its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Research conducted on the apoptotic mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis .

Data Table: Biological Activities Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 22 | Induction of apoptosis via caspase activation |

| Cytotoxicity | CT26 | 19 | Inhibition of PI3K/Akt pathway |

| Anti-inflammatory | RAW 264.7 | N/A | Modulation of NF-kB signaling |

相似化合物的比较

Key Observations :

- Tetralin vs.

- Thioether vs. Oxadiazole Linkers : Replacing the oxadiazole in compound 9 with a thioether group may reduce metabolic instability while retaining hydrogen-bonding capacity via the sulfur atom.

- Chlorophenylthio vs. Nitro Groups : The 4-chlorophenylthio substituent offers moderate electron withdrawal compared to nitro groups, balancing solubility and target binding .

Pharmacological and Physicochemical Properties

Anticancer Activity

Compound 9 (), a close analog with an oxadiazole-thio linker, exhibited potent apoptosis induction in A549 and C6 cancer cells (IC₅₀ = 3.2–4.8 μM), outperforming cisplatin in mitochondrial depolarization . The target compound’s tetralin moiety may similarly enhance interactions with hydrophobic kinase pockets (e.g., Akt or FAK), though its thioether group could alter binding kinetics.

Enzyme Inhibition

Thiazole-acetamides in (e.g., compound 14) showed MMP-2/9 inhibition (IC₅₀ = 0.8–1.2 μM) due to their piperazine-thiazole architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。